molecular formula C21H24F3N3O2 B2655154 N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide CAS No. 2380171-04-8

N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide

Cat. No.: B2655154
CAS No.: 2380171-04-8
M. Wt: 407.437
InChI Key: YQNSZAULUGFAAZ-UHFFFAOYSA-N
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Description

N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is followed by the formation of the piperidine intermediate, which is then coupled with the pyridine derivative through a series of reactions including nucleophilic substitution and amide formation.

  • Step 1: Preparation of Trifluoromethylpyridine Derivative

    • Reactants: 3-(trifluoromethyl)pyridine, suitable halogenating agent.
    • Conditions: Typically carried out under anhydrous conditions with a base such as potassium carbonate.
  • Step 2: Formation of Piperidine Intermediate

    • Reactants: Piperidine, formaldehyde.
    • Conditions: Acidic or basic conditions to facilitate the formation of the piperidine ring.
  • Step 3: Coupling Reaction

    • Reactants: Trifluoromethylpyridine derivative, piperidine intermediate.
    • Conditions: Catalytic amounts of a transition metal catalyst such as palladium, under inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine and pyridine moieties may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-(trifluoromethyl)phenyl]oxy}methyl)piperidine
  • N-(4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)benzamide
  • N-(4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine

Uniqueness

N-(4-{[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and pyridine moieties provide specific binding interactions with molecular targets.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-15(28)26-18-8-6-16(7-9-18)12-27-11-3-4-17(13-27)14-29-20-19(21(22,23)24)5-2-10-25-20/h2,5-10,17H,3-4,11-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNSZAULUGFAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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